molecular formula C9H14ClN3O B13323099 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13323099
M. Wt: 215.68 g/mol
InChI Key: UQLIHZNRXVPYAR-UHFFFAOYSA-N
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Description

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C₉H₁₄ClN₃O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is reacted with cyclopentylmethanol in the presence of a base, such as potassium carbonate, to introduce the cyclopentyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. These reactions typically require a polar aprotic solvent, such as dimethylformamide, and may be catalyzed by a base like triethylamine.

    Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative of the pyrazole.

Scientific Research Applications

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological research: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

    4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

4-chloro-1-(cyclopentyloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)6-14-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,11,12)

InChI Key

UQLIHZNRXVPYAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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